methyl}-2-(naphthalen-1-yl)benzonitrile](/img/structure/B10846138.png)
4-{[(4-cyanophenyl)methoxy](1-methyl-1H-imidazol-5-yl)methyl}-2-(naphthalen-1-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile is a complex organic compound with a unique structure that combines various functional groups, including a cyanophenyl group, a methoxy group, an imidazole ring, and a naphthyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the imidazole derivative, followed by the introduction of the cyanophenyl and naphthyl groups through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods such as chromatography and recrystallization are used to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Coupling: Coupling reactions can be used to link the compound with other molecules, forming larger and more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce compounds with reduced functional groups.
Applications De Recherche Scientifique
4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies involving biological pathways and interactions, particularly those involving imidazole-containing compounds.
Industry: It can be used in the production of advanced materials with specific properties, such as electronic or optical materials.
Mécanisme D'action
The mechanism of action of 4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, modulating their activity. Additionally, the presence of the cyanophenyl and naphthyl groups can influence the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile include:
- 4-{(4-methoxyphenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile
- 4-{(4-cyanophenyl)methoxymethyl}-2-(phenyl)benzonitrile
- 4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-2-yl)benzonitrile
Uniqueness
What sets 4-{(4-cyanophenyl)methoxymethyl}-2-(naphthalen-1-yl)benzonitrile apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both the cyanophenyl and naphthyl groups, along with the imidazole ring, allows for a wide range of interactions and applications that may not be possible with other similar compounds.
Propriétés
Formule moléculaire |
C30H22N4O |
|---|---|
Poids moléculaire |
454.5 g/mol |
Nom IUPAC |
4-[(4-cyanophenyl)methoxy-(3-methylimidazol-4-yl)methyl]-2-naphthalen-1-ylbenzonitrile |
InChI |
InChI=1S/C30H22N4O/c1-34-20-33-18-29(34)30(35-19-22-11-9-21(16-31)10-12-22)24-13-14-25(17-32)28(15-24)27-8-4-6-23-5-2-3-7-26(23)27/h2-15,18,20,30H,19H2,1H3 |
Clé InChI |
ZBRVJLSHNVWEKS-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC=C1C(C2=CC(=C(C=C2)C#N)C3=CC=CC4=CC=CC=C43)OCC5=CC=C(C=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


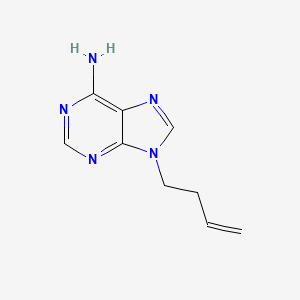
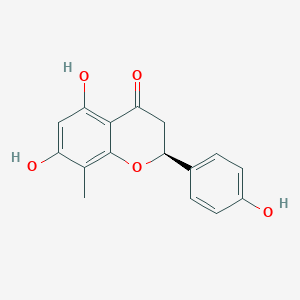
![9-amino-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B10846063.png)
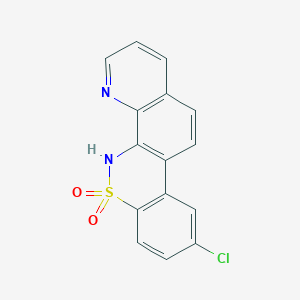

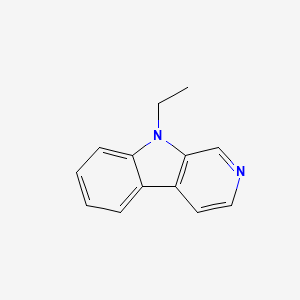
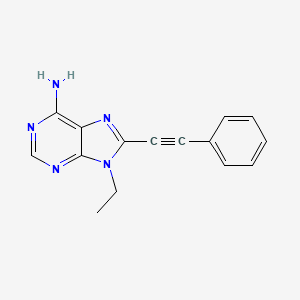
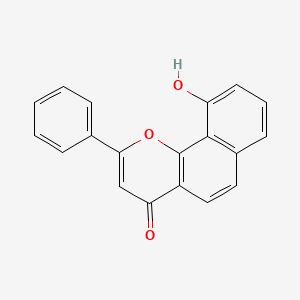
![9-Methyl-8-[1,2,3]triazol-2-yl-9H-purin-6-ylamine](/img/structure/B10846091.png)
![9-O-[3-(2-Pyridinoxyl)butyl]-berberine bromide](/img/structure/B10846096.png)
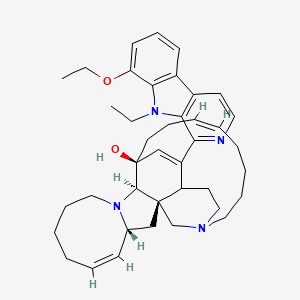
![9-O-[2-(Phenylol-1-yloxy)ethyl]berberine bromide](/img/structure/B10846098.png)
![9-O-[4-(Phenylol-1-yloxy)butyl]berberine bromide](/img/structure/B10846121.png)
![9-O-[5-(Phenylol-1-yloxy)pentyl]berberine bromide](/img/structure/B10846125.png)
